molecular formula C22H32O3 B1252189 13-HDoHE

13-HDoHE

Cat. No.: B1252189
M. Wt: 344.5 g/mol
InChI Key: SEVOKGDVLLIUMT-SKSHMZPZSA-N
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Description

Overview of Polyunsaturated Fatty Acid (PUFA) Metabolism and Bioactive Lipid Mediators

Polyunsaturated fatty acids (PUFAs) are crucial dietary components for mammals, playing significant roles beyond basic nutrition. Their biochemical and physiological actions largely stem from their conversion into various lipid mediators. These bioactive molecules, often referred to as oxylipins, are generated through complex metabolic pathways involving enzymatic and non-enzymatic oxidation processes. Key enzyme families involved in PUFA metabolism include cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYPs) enzymes. mdpi.comfrontiersin.orgjst.go.jpnih.gov

Lipid mediators derived from PUFAs act as local hormones, influencing cellular functions such as proliferation, differentiation, migration, and immune responses. frontiersin.orgjst.go.jp Historically, research focused on eicosanoids, which are bioactive derivatives of 20-carbon fatty acids like arachidonic acid (AA), eicosapentaenoic acid (EPA), and dihomo-gamma-linolenic acid (DGLA). frontiersin.org More recently, there has been increasing interest in specialized pro-resolving mediators (SPMs), which are formed from longer-chain (20C or 22C) PUFAs, particularly n-3 PUFAs. mdpi.com Generally, lipid mediators derived from n-6 PUFAs are often associated with pro-inflammatory responses, while those from n-3 PUFAs tend to be anti-inflammatory or neutral, and are increasingly recognized for their role in resolving inflammation. mdpi.comfrontiersin.org

Docosahexaenoic Acid (DHA) as a Precursor to Specialized Lipid Mediators

Docosahexaenoic acid (DHA), an omega-3 (n-3) polyunsaturated fatty acid (C22:6n-3), is a vital component of mammalian diets and is particularly abundant in the brain and retinal membranes, comprising approximately 40% of total brain PUFAs. mdpi.comlipidmaps.org DHA serves as a direct precursor for a diverse array of specialized pro-resolving lipid mediators (SPMs), which are critical for the active resolution of inflammation and promotion of tissue homeostasis. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

The major families of DHA-derived SPMs include D-series resolvins (RvD), protectins (PD), and maresins (MaRs). mdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.org These mediators are formed through enzymatic pathways involving lipoxygenases or cyclooxygenase enzymes. frontiersin.org For instance, 17-hydroxy docosahexaenoic acid (17-HDHA), also known as 17-HDoHE, is a precursor marker for the D-series resolvin pathway, and 14-HDoHE is a maresin pathway marker. frontiersin.orgnih.gov These DHA-derived mediators exhibit potent anti-inflammatory and pro-resolving actions, contributing to neuroprotection, anti-hypertensive effects, and anti-tumorigenesis. mdpi.com

Positioning of 13-HDoHE as a Key DHA-Derived Hydroxylated Metabolite

13-Hydroxydocosahexaenoic acid (this compound) is a significant hydroxylated metabolite derived from docosahexaenoic acid (DHA). nih.govhmdb.cacaymanchem.com It is chemically identified as (4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-4,7,10,14,16,19-hexaenoic acid, with a molecular formula of C22H32O3 and a molecular weight of 344.5 g/mol . nih.govcaymanchem.comlipidmaps.orgechemi.comuni.lu

Table 1: Key Chemical Properties of this compound

PropertyValueSource Index
IUPAC Name(4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-4,7,10,14,16,19-hexaenoic acid nih.govcaymanchem.comuni.lu
Synonyms13-hydroxy Docosahexaenoic Acid, (±)this compound caymanchem.comlipidmaps.orgechemi.com
Molecular FormulaC22H32O3 nih.govcaymanchem.comlipidmaps.orgechemi.comuni.lu
Molecular Weight344.5 g/mol nih.govcaymanchem.comechemi.com
PubChem CID11559259 nih.govlipidmaps.orguni.lumetabolomicsworkbench.org
CAS Number90780-53-3 caymanchem.comechemi.commedchemexpress.cn

This compound can be formed through both enzymatic and non-enzymatic pathways. It is recognized as an autoxidation product of DHA in vitro. caymanchem.comlipidmaps.orgmedchemexpress.cnmedchemexpress.com Furthermore, it is produced from incubations of DHA in rat liver, brain, and intestinal microsomes. caymanchem.comlipidmaps.orgmedchemexpress.cnmedchemexpress.com Enzymatically, this compound can be generated via the cyclooxygenase-2 (COX-2) pathway, as observed in lipopolysaccharide (LPS)-stimulated astrocytes. mdpi.comresearchgate.net Fresh water Hydra has also been shown to metabolize DHA to 13(R)-HDoHE, potentially through 11R-lipoxygenase activity. caymanchem.comlipidmaps.orgmedchemexpress.cnmedchemexpress.com

As a hydroxylated derivative of DHA, this compound is part of a broader class of hydroxydocosahexaenoic acids (HDoHEs), which include various isomers such as 4-HDoHE, 7-HDoHE, 8-HDoHE, 10-HDoHE, 11-HDoHE, 14-HDoHE, 16-HDoHE, 17-HDoHE, and 20-HDoHE. nih.govmetabolomicsworkbench.orgmdpi.comgoogle.comportlandpress.comhmdb.cad-nb.infosoton.ac.uk Some of these, including this compound and 17-HDoHE, have been noted for their direct and potent effects on anti-inflammatory and pro-resolution processes. nih.gov this compound is also considered a potential marker of oxidative stress, particularly in tissues rich in DHA like the brain and retina. caymanchem.comlipidmaps.orgmedchemexpress.cnmedchemexpress.com

Table 2: Selected Hydroxydocosahexaenoic Acid (HDoHE) Isomers and PubChem CIDs

Compound NamePubChem CIDSource Index
This compound11559259 nih.govlipidmaps.orguni.lumetabolomicsworkbench.org
10-HDoHE11537494 metabolomicsworkbench.orgd-nb.info
11-HDoHE11631564 metabolomicsworkbench.orgportlandpress.comsoton.ac.uk
14-HDoHE11566378 metabolomicsworkbench.org
16-HDoHE11595378 metabolomicsworkbench.orgd-nb.info
17-HDoHE6439179 frontiersin.orgnih.govmetabolomicsworkbench.orghmdb.caciteab.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-4,7,10,14,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,14-11-,16-13-,18-15+

InChI Key

SEVOKGDVLLIUMT-SKSHMZPZSA-N

SMILES

CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O

Isomeric SMILES

CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\C/C=C\CCC(=O)O)O

Canonical SMILES

CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O

Origin of Product

United States

Biosynthesis and Formation Pathways of 13 Hdohe

Enzymatic Pathways

The enzymatic conversion of DHA into 13-HDoHE is a highly regulated process, with different enzyme families exhibiting distinct catalytic mechanisms and producing specific stereoisomers of the molecule.

The COX pathway is a well-established route for the metabolism of polyunsaturated fatty acids into a wide array of bioactive lipid mediators. poliklinika-harni.hryoutube.com While most known for converting arachidonic acid into prostaglandins (B1171923) and thromboxanes, COX enzymes can also utilize other fatty acids like DHA as substrates. youtube.com

Research has demonstrated that the inducible isoform of cyclooxygenase, COX-2, can directly catalyze the conversion of DHA into this compound. nih.gov In studies using human recombinant COX-2 (hCOX-2), the formation of this compound from DHA was confirmed. nih.gov Further evidence supporting the central role of COX-2 in this specific conversion comes from inhibition studies. The application of celecoxib, a specific COX-2 inhibitor, led to the complete cessation of this compound production in macrophage models stimulated to express COX-2. nih.gov This highlights that in certain cellular contexts, COX-2 is a key enzyme responsible for the biosynthesis of this compound. nih.govescholarship.org

Table 1: Overview of this compound Formation via the COX-2 Pathway

Enzyme Substrate Product Key Findings

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. mdpi.comexlibrisgroup.com Depending on the specific LOX isoform and its positional specificity, various hydroxylated metabolites can be formed from DHA. nih.govusf.edu

The enzyme 15-lipoxygenase (15-LOX) is a significant catalyst in the metabolism of DHA. However, its primary products from this substrate are not this compound. Studies have shown that ALOX15, the human 15-LOX-1 enzyme, metabolizes DHA to produce nearly equal amounts of 17-HDoHE and 14-HDoHE. frontiersin.org These molecules are precursors to specialized pro-resolving mediators (SPMs) like resolvins and protectins. nih.gov While 15-LOX is capable of producing 13-hydroxylated products from other fatty acids, such as the conversion of linoleic acid to 13-hydroxyoctadecadienoic acid (13-HODE), its direct, significant production of this compound from DHA has not been established as a primary function. frontiersin.orgmdpi.com

While major mammalian LOX pathways primarily yield other HDoHE isomers, evidence suggests that different LOX isoforms can produce this compound. For instance, freshwater hydra have been shown to metabolize DHA into 13(R)-HDoHE, a process that is presumed to be mediated by an 11R-lipoxygenase activity. lipidmaps.org This indicates that non-mammalian LOX enzymes, or potentially uncharacterized mammalian isoforms, may possess the specific regioselectivity required to generate the 13-hydroxylated product from DHA. Other LOX enzymes, such as platelet lipoxygenase, have been reported to form 11- and 14-HDoHE from DHA, while 5-lipoxygenase can produce 7-HDoHE, underscoring the diversity of products generated by this enzyme family. nih.gov

Table 2: Summary of DHA Metabolism by Various Lipoxygenase Isoforms

Enzyme/System Substrate Primary Products Notes
15-Lipoxygenase (ALOX15) Docosahexaenoic Acid (DHA) 17-HDoHE, 14-HDoHE Precursors to specialized pro-resolving mediators. frontiersin.orgnih.gov
11R-Lipoxygenase (presumed) Docosahexaenoic Acid (DHA) 13(R)-HDoHE Observed in freshwater hydra. lipidmaps.org
Platelet Lipoxygenase Docosahexaenoic Acid (DHA) 11-HDoHE, 14-HDoHE Demonstrates alternative positional specificity. nih.gov

The Cytochrome P450 (CYP450) superfamily of enzymes plays a crucial role in the metabolism of a vast number of endogenous and exogenous compounds, including fatty acids. mdpi.comresearchgate.net When metabolizing DHA, CYP450 enzymes primarily generate two types of products: epoxides, known as epoxydocosapentaenoic acids (EDPs), and ω- or (ω-1)-hydroxylated metabolites, such as 21-HDoHE and 22-HDoHE. nih.gov The epoxidation preferentially occurs at the ω-3 double bond, leading to the formation of 19,20-EDP as the most abundant regioisomer. nih.gov

Direct evidence for the formation of this compound by a specific CYP450 isozyme is not well-documented. However, studies have shown that this compound is produced during incubations of DHA with microsomal preparations from rat liver, brain, and intestine. lipidmaps.org Since microsomes are rich in CYP450 enzymes, this finding suggests that the CYP450 pathway may contribute to the formation of this compound, although this route appears to be less prominent than the synthesis of epoxides and ω-hydroxylated products. nih.govnih.gov

Table 3: Products of Docosahexaenoic Acid (DHA) Metabolism by the CYP450 Pathway

Metabolite Class Specific Products Notes
Epoxides (EDPs) 19,20-EDP, 13,14-EDP Formed by epoxidation of DHA's double bonds. nih.gov
Hydroxylated Metabolites 21-HDoHE, 22-HDoHE Formed by ω- and (ω-1)-hydroxylation. nih.gov

Cytochrome P450 (CYP450) Pathway

Contribution of Specific CYP Isoforms

The cytochrome P450 (CYP) superfamily of enzymes plays a significant role in the metabolism of fatty acids, including DHA. While many CYP isoforms produce various hydroxylated and epoxidized derivatives of DHA, the direct formation of this compound is not the primary activity for all. Their contribution can be both direct through hydroxylation and indirect through the generation of reactive oxygen species that lead to lipid peroxidation.

CYP ω-hydroxylases, particularly members of the CYP4F family, are known to mediate the metabolism of multiple fatty acids by adding a hydroxyl group. nih.gov Specifically, CYP4F2 has demonstrated a higher preference for hydroxylating DHA compared to other polyunsaturated fatty acids. nih.gov These enzymes typically add a hydroxyl group to the terminal (ω) or subterminal (ω-1) carbon atom of the fatty acid chain. nih.gov

CYP1A1 is primarily known for its epoxygenase activity on fatty acids like eicosapentaenoic acid (EPA). While it metabolizes polyunsaturated fatty acids, its direct role in producing this compound via hydroxylation is less defined than its function in forming epoxides.

CYP2C19 is recognized as an efficient epoxygenase for both EPA and DHA. Its primary role in DHA metabolism is the formation of epoxydocosapentaenoic acids (EDPs).

CYP2E1 contributes to DHA metabolism, partly through the generation of reactive oxygen species (ROS) during its catalytic cycle. This ROS production can initiate lipid peroxidation, leading to the non-enzymatic formation of various HDoHE isomers, including this compound.

In addition to CYP enzymes, other enzymatic pathways can produce this compound. Notably, the cyclooxygenase-2 (COX-2) pathway has been identified as a route for the metabolism of DHA to this compound. researchgate.net

Table 1: Role of Specific Enzymes in this compound Formation
Enzyme/IsoformPrimary Role in DHA MetabolismContribution to this compound Formation
CYP4F Familyω- and (ω-1)-hydroxylationPrimarily forms other hydroxylated DHA metabolites.
CYP1A1EpoxidationIndirect or minor role in hydroxylation.
CYP2C19EpoxidationPrimarily forms epoxides, not this compound directly.
CYP2E1Metabolism and ROS generationIndirectly contributes via ROS-mediated oxidation.
COX-2OxygenationDirectly metabolizes DHA to form this compound. researchgate.net

Non-Enzymatic Pathways

This compound can also be formed without the involvement of enzymes, through chemical oxidation processes. These pathways are generally non-specific and result in a variety of isomers.

Auto-oxidation Processes

Auto-oxidation is the spontaneous, non-enzymatic oxidation of lipids exposed to oxygen. Due to its high degree of unsaturation with six double bonds, DHA is particularly susceptible to this process. Auto-oxidation of DHA yields a complex mixture of hydroperoxy and hydroxy derivatives. nih.govnih.gov Studies have identified at least ten different HDoHE isomers, including this compound, as products of DHA auto-oxidation. nih.govresearchgate.net This process is initiated by the abstraction of a hydrogen atom from one of the bis-allylic carbons, leading to the formation of a lipid radical, which then reacts with molecular oxygen.

Singlet Oxygen Oxidation

Singlet oxygen (¹O₂), a high-energy, electronically excited state of molecular oxygen, can react with polyunsaturated fatty acids. nih.gov The reaction of singlet oxygen with the double bonds in DHA, through an "ene" reaction, leads to the formation of allylic hydroperoxides. nih.gov These hydroperoxides are subsequently reduced to the corresponding stable hydroxy derivatives, including various HDoHE isomers. Specific isomers, such as 19- and 5-HDoHE, have been identified as products of singlet oxygen oxidation, and this pathway also contributes to the formation of other isomers like this compound. researchgate.net

Reactive Oxygen Species (ROS)-Mediated Oxidation

Reactive oxygen species, such as the hydroxyl radical (•OH), are highly reactive molecules that can initiate lipid peroxidation. frontiersin.org In biological systems, ROS can be generated through various metabolic processes, including the catalytic cycle of enzymes like CYP2E1, or during inflammatory responses. These free radicals can attack the double bonds of DHA, initiating a chain reaction of lipid peroxidation. frontiersin.org This uncontrolled process results in the formation of a wide array of oxidation products, including a mixture of HDoHE regioisomers. escholarship.org

Table 2: Overview of Non-Enzymatic Formation Pathways of this compound
PathwayInitiatorMechanismProduct Specificity
Auto-oxidationMolecular Oxygen (O₂)Spontaneous free-radical chain reaction. nih.govresearchgate.netLow; produces a mixture of at least 10 HDoHE isomers. nih.gov
Singlet Oxygen OxidationSinglet Oxygen (¹O₂)"Ene" reaction with double bonds to form hydroperoxides. nih.govForms a specific set of HDoHE isomers. researchgate.net
ROS-Mediated OxidationReactive Oxygen Species (e.g., •OH)Free-radical catalyzed peroxidation. frontiersin.orgLow; produces a racemic mixture of various stereo- and regio-isomers. escholarship.org

Stereochemistry and Isomer Specificity in this compound Formation

The stereochemical configuration of this compound is highly dependent on its formation pathway.

Enzymatic reactions are characterized by their high degree of specificity, producing specific stereoisomers. For instance, lipoxygenase (LOX) enzymes, which also metabolize DHA, catalyze the stereoselective insertion of oxygen to form specific hydroperoxy enantiomers that are then reduced to hydroxy derivatives (e.g., 14S-H(p)DHA). escholarship.orgmdpi.com While the specific stereochemistry of this compound produced by the COX-2 pathway is a subject of ongoing research, it is expected to be stereospecific.

In stark contrast, non-enzymatic pathways, including auto-oxidation and ROS-mediated oxidation, lack this enzymatic control. escholarship.org The free-radical-mediated chemical reactions proceed without stereoselectivity, resulting in the formation of racemic mixtures, which contain equal amounts of both the (R) and (S) enantiomers of the various HDoHE isomers. escholarship.org Therefore, the analysis of the enantiomeric composition of this compound in a biological sample can provide insights into whether its formation was predominantly enzymatic or non-enzymatic.

Metabolism and Bio Transformation of 13 Hdohe

Integration within Complex Lipid Mediator Networks

13-HDoHE does not act in isolation; rather, it is part of a complex and dynamic network of lipid mediators, known as oxylipins, that collectively modulate physiological and pathological processes. During inflammatory responses, a wide array of monohydroxy fatty acids, including various isomers of HDoHE, are produced. pnas.orgnih.gov These mediators can function as signaling molecules, often by activating specific receptors. For instance, HDoHEs are known to be ligands for nuclear receptors like peroxisome proliferator-activated receptor-gamma (PPARγ), a key transcription factor that regulates inflammation and metabolism. pnas.org

The presence of this compound has been noted during specific phases of viral infections, with its levels increasing alongside other HDoHE isomers, suggesting a coordinated role in the host response. nih.gov The balance between the production of pro-inflammatory mediators (like prostaglandins (B1171923) and leukotrienes) and pro-resolving mediators, including the HDoHEs, is crucial for determining the outcome of an inflammatory event, steering it towards either chronic inflammation or active resolution. nih.govresearchgate.net The integration of this compound into this network means its biological impact is context-dependent, influenced by the surrounding milieu of other signaling lipids and the expression of relevant enzymes and receptors in the target cells.

Precursor Role in Downstream Lipid Mediator Synthesis (Indirect relationships, e.g., to resolvins, protectins, maresins, derived from related HDoHEs)

While families of specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins are derived from DHA, their direct precursors are typically other HDoHE isomers, not this compound. For example, D-series resolvins and protectins are biosynthesized from 17-HDoHE, and maresins are generated from 14-HDoHE. nih.govresearchgate.net

However, this compound has a significant indirect relationship to the synthesis of a distinct class of SPMs known as the 13-series resolvins (also denoted as RvTs). nih.govresearchgate.net Crucially, this pathway does not originate from DHA but from a related omega-3 PUFA, docosapentaenoic acid (n-3 DPA). nih.govreactome.org In a process involving endothelial cyclooxygenase-2 (COX-2), n-3 DPA is converted to 13-hydroxy-docosapentaenoic acid (13-HDPA). nih.govresearchgate.net This intermediate, which is structurally analogous to this compound, is then transferred to leukocytes (transcellular biosynthesis) where it is further metabolized by lipoxygenase enzymes to produce the four members of the 13-series resolvin family: RvT1, RvT2, RvT3, and RvT4. nih.govacs.orgnih.gov This pathway highlights a parallel biosynthetic route where a 13-hydroxy intermediate from a related PUFA serves as the pivotal precursor for a unique family of resolution mediators.

HDoHE Isomer/AnalogueParent Fatty AcidResulting SPM FamilyRelationship
17-HDoHEDHAD-Series Resolvins, ProtectinsDirect Precursor
14-HDoHEDHAMaresinsDirect Precursor
This compound DHA (Not a direct precursor to major SPMs) N/A
13-HDPA (Analogue)n-3 DPA13-Series Resolvins (RvTs)Direct Precursor

Further Metabolic Fates of this compound

The primary metabolic fate of this compound is linked to the biosynthesis of the maresin family of SPMs. While the main pathway to maresins begins with the conversion of DHA to 14-hydroperoxy-DHA (14-HpDHA), the subsequent steps involve structures directly related to this compound. The key intermediate in maresin synthesis is 13S,14S-epoxy-maresin (also referred to as 13S,14S-epoxy-DHA). nih.govplos.org This epoxide is formed from DHA via the action of 12-lipoxygenase (12-LOX). nih.govplos.org

The 13S,14S-epoxy-maresin intermediate stands at a metabolic branch point. It can be enzymatically hydrolyzed to form two different dihydroxy-DHA products:

Maresin 1 (MaR1) : Formed via enzymatic hydrolysis of the epoxide, resulting in 7R,14S-dihydroxy-DHA. themedicalbiochemistrypage.org

Maresin 2 (MaR2) : Formed when the enzyme soluble epoxide hydrolase (sEH) acts on the 13S,14S-epoxy-maresin intermediate. plos.orgnih.gov This reaction specifically yields 13R,14S-dihydroxy-docosahexaenoic acid (13R,14S-diHDHA), which is the chemical structure of MaR2. plos.orgnih.gov

Therefore, a significant metabolic fate of the this compound structural motif is its conversion from an epoxide intermediate into the potent pro-resolving and anti-inflammatory mediator, Maresin 2. nih.gov

Key IntermediateEnzymeMetabolic ProductChemical Name
13S,14S-epoxy-maresinEpoxide HydrolaseMaresin 1 (MaR1)7R,14S-dihydroxy-DHA
Soluble Epoxide Hydrolase (sEH)Maresin 2 (MaR2) 13R,14S-dihydroxy-DHA

Cellular and Molecular Mechanisms of Action of 13 Hdohe

Receptor Interactions

13-HDoHE's functions are initiated, in part, by its ability to bind to and activate specific nuclear receptors, most notably the peroxisome proliferator-activated receptor gamma (PPARγ).

This compound, as an oxygenated metabolite of DHA, functions as an endogenous ligand for PPARγ. pnas.org PPARs are transcription factors that, upon activation by a ligand, regulate the expression of a wide array of genes involved in metabolic processes and inflammation. nih.govmdpi.com Research has identified several hydroxydocosahexaenoic acids (HDoHEs) as direct activators of PPARγ. pnas.org This interaction is a key mechanism through which this compound mediates its effects. The binding of this compound to the PPARγ ligand-binding pocket induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of target gene transcription. nih.gov

Studies on the structurally related compound 13-hydroxyoctadecadienoic acid (13-HODE) have provided insight into how these molecules interact with PPARγ. Crystal structures reveal that such oxidized fatty acids can occupy the large ligand-binding pocket of the receptor. nih.gov This activation of PPARγ by oxylipin ligands like this compound is crucial for its role in processes such as dampening inflammation. pnas.org

MechanismReceptorKey FindingReference
Direct Binding and ActivationPPARγThis compound and other related oxylipins act as direct ligands, activating the transcription factor. pnas.org
Structural InteractionPPARγ Ligand-Binding PocketRelated oxidized fatty acids bind within the receptor's pocket, inducing conformational changes necessary for activation. nih.gov

Modulation of Intracellular Signaling Pathways

Beyond direct receptor activation, this compound influences several key intracellular signaling pathways that control a multitude of cellular responses.

The direct influence of this compound on the primary Mitogen-Activated Protein Kinase (MAPK) pathways—including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—is not yet extensively detailed in scientific literature. These pathways are critical regulators of cellular responses to a wide variety of stimuli, such as growth factors, cytokines, and environmental stress. nih.govnih.gov The p38 and JNK pathways are often associated with cellular responses to stress and inflammation, while the ERK pathway is more commonly linked to cell proliferation and survival. nih.gov While various dietary lipids and cellular stressors are known to activate these cascades, specific data detailing the direct modulatory role of this compound remains limited. nih.govaimspress.com

The direct impact of this compound on intracellular calcium (Ca²⁺) mobilization is an area requiring further investigation. However, studies on closely related lipid mediators provide valuable context. For instance, 13-HODE has been shown to inhibit the increase of intracellular Ca²⁺ concentration in human polymorphonuclear leukocytes when these cells are stimulated with agents like platelet-activating factor (PAF) and leukotriene B4 (LTB4). nih.gov This suggests that lipid mediators of this class can modulate cellular activation by controlling Ca²⁺ signaling. nih.gov Furthermore, the precursor to this compound, docosahexaenoic acid (DHA), has been demonstrated to reduce Ca²⁺ overload in cardiomyocytes under conditions of stress, such as anoxia, thereby protecting the cells from damage. nih.gov These findings suggest a potential, though not yet directly proven, role for this compound in the regulation of calcium homeostasis.

G-protein coupled receptors (GPCRs) are a vast family of cell surface receptors that respond to a diverse array of external signals. nih.govmdpi.com While some downstream metabolites of monohydroxy fatty acids are thought to signal through GPCRs, the endogenous generation and binding of these ligands have been a subject of scientific inquiry. pnas.org The precursor molecule, DHA, has been shown to have favorable interactions with GPCRs, potentially influencing their function by altering the lipid membrane environment in which they reside. nih.gov This modulation can affect the receptor's partitioning into specialized membrane domains, which is important for proper signaling. nih.gov However, direct evidence of this compound acting as a specific ligand for a particular GPCR is still emerging.

Regulation of Gene Expression

A primary consequence of this compound's molecular interactions is the regulation of gene expression. This is largely achieved through its activation of nuclear receptors like PPARγ. pnas.orgnih.gov

Upon binding this compound, the activated PPARγ forms a heterodimer with the retinoid X receptor (RXR). dovepress.com This complex then binds to specific DNA sequences known as peroxisome proliferator-response elements (PPREs) located in the promoter regions of target genes. pnas.org This binding event initiates the transcription of those genes. pnas.orgnih.gov

One significant outcome of this pathway is the upregulation of genes that have anti-inflammatory and metabolic regulatory functions. For example, the activation of PPARγ by oxylipins, including HDoHEs, has been shown to be associated with the significant expression of Adipoq (the gene for adiponectin) and Pparg itself. pnas.org Adiponectin is a crucial hormone involved in regulating glucose levels and fatty acid breakdown. This demonstrates how this compound can translate a receptor-binding event into a functional change in the cell's genetic programming and, consequently, its physiological behavior. pnas.org

PathwayKey Transcription FactorExample Regulated GenesFunctional OutcomeReference
PPARγ SignalingPPARγ/RXRAdipoq (Adiponectin)Modulation of metabolic and inflammatory processes. pnas.org
PPARγ SignalingPPARγ/RXRPparg (PPARγ)Positive feedback loop to amplify the response. pnas.org

Compound and Protein Name Reference Table

Name/AbbreviationFull Name
This compound13-hydroxydocosahexaenoic acid
13-HODE13-hydroxyoctadecadienoic acid
AdipoqAdiponectin gene
Ca²⁺Calcium ion
DHADocosahexaenoic Acid
ERKExtracellular signal-regulated kinase
GPCRG-protein coupled receptor
JNKc-Jun N-terminal kinase
LTB4Leukotriene B4
MAPKMitogen-Activated Protein Kinase
PAFPlatelet-activating factor
PPARγPeroxisome Proliferator-Activated Receptor Gamma
PPREPeroxisome Proliferator-Response Element
PpargPeroxisome proliferator-activated receptor gamma gene
RXRRetinoid X Receptor

Modulation of Fatty Acid Binding Protein 4 (FABP4) Expression

13-Hydroxy-docosahexaenoic acid (this compound) is implicated in the regulation of Fatty Acid Binding Protein 4 (FABP4), a key protein in lipid metabolism and inflammatory responses. frontiersin.orgnih.gov FABP4, also known as A-FABP, is predominantly expressed in adipocytes and macrophages and is involved in the transport of fatty acids and other lipophilic molecules, thereby influencing lipid metabolism and storage. frontiersin.orgnih.gov Research on related oxidized fatty acids, such as 13-hydroxyoctadecadienoic acid (13-HODE), has demonstrated a direct induction of FABP4 gene expression. This suggests a potential mechanism whereby this compound, a structurally similar oxylipin, could also upregulate FABP4. The expression of FABP4 itself is induced during the differentiation of monocytes to macrophages and by various inflammatory and metabolic stimuli. nih.gov By modulating FABP4 expression, this compound can influence cellular lipid trafficking and inflammatory signaling pathways. frontiersin.org The interaction between FABP4 and peroxisome proliferator-activated receptor gamma (PPARγ), a critical regulator of adipogenesis and inflammation, is a key aspect of this modulation. frontiersin.org

Influence on Other Lipid Metabolism-Related Genes

The influence of this compound on lipid metabolism extends beyond FABP4 to a broader regulation of gene expression, primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ). pnas.org Oxylipins, including various HDoHEs, are recognized as natural ligands for PPARγ. pnas.orgnih.gov Upon binding, these ligands activate PPARγ, which in turn functions as a transcription factor to modulate the expression of numerous genes involved in lipid homeostasis and inflammation. mdpi.com

One of the key genes regulated by this pathway is Adipoq, which codes for the protein adiponectin. PPARγ activation directly induces the expression of adiponectin, a hormone centrally involved in regulating glucose levels and fatty acid breakdown. pnas.org Adiponectin is known for its protective role against inflammatory conditions such as atherosclerosis. pnas.org Therefore, by acting as a PPARγ agonist, this compound can initiate a signaling cascade that upregulates the expression of adiponectin and other genes that control lipid metabolism, such as those involved in the import of long-chain fatty acids. pnas.org This transcriptional regulation highlights the integral role of this compound in orchestrating cellular metabolic responses. mdpi.com

Table 1: Selected Lipid Metabolism-Related Genes Influenced by PPARγ Activation

Gene Protein Product Function in Lipid Metabolism
Adipoq Adiponectin Regulates glucose levels and fatty acid oxidation.
CD36 CD36 Facilitates fatty acid uptake by cells.
ABCG1 ABCG1 Mediates cholesterol efflux from cells.
Slc27a1 FATP1 Involved in the transport of long-chain fatty acids.

Enzyme Activity Modulation

Inhibition of Leukotriene B4 (LtB4) Secretion

This compound and related monohydroxy fatty acids have been shown to modulate inflammatory responses by inhibiting the secretion of potent pro-inflammatory mediators like Leukotriene B4 (LTB4). nih.govnih.gov LTB4 is a product of the 5-lipoxygenase (5-LOX) pathway and is a powerful chemoattractant for leukocytes, playing a significant role in amplifying inflammation. nih.gov

Studies on the closely related compound 13-hydroxy-octadecadienoic acid (13-HODD) have demonstrated its ability to inhibit LTB4 production in human leukocytes stimulated by a calcium ionophore. nih.govnih.gov This inhibitory action suggests that these monohydroxy fatty acids can act as endogenous modulators of 5-lipoxygenase activity. While 13-HODD was found to be a weaker inhibitor compared to other monohydroxy fatty acids like 15-HETE, it still produced a significant reduction in LTB4 secretion. nih.govnih.gov

Table 2: Inhibitory Effects of Monohydroxy Fatty Acids on LTB4 Production

Compound Approximate IC50 (µM) % Inhibition at 50 µM
15-HETE 6 99%
12-HETE 23 68%
13-HODD 32 59%

Data sourced from studies on ionophore-stimulated human leukocytes. nih.govnih.gov

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity

The metabolic pathways of this compound are closely intertwined with the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov These enzymes are central to the synthesis of a vast array of bioactive lipid mediators from polyunsaturated fatty acids. nih.govmdpi.com While direct inhibitory data for this compound on these enzymes is specific to the experimental context, its formation and effects are linked to their activity.

Cellular Responses in Experimental Systems

Contribution to Anti-Inflammatory Processes

In various experimental systems, this compound and its derivatives have demonstrated significant contributions to anti-inflammatory processes. researchgate.netnih.gov These compounds exert their effects by modulating the production of key inflammatory cytokines and influencing the phenotype of immune cells such as macrophages.

In lipopolysaccharide (LPS)-stimulated macrophage cell lines, hydroxylated derivatives of DHA have been shown to reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). researchgate.netmdpi.com For example, 13-hydroxylated-DHEA (13-HDHEA), a related N-acylethanolamine derivative, significantly decreased the release of TNFα and IL-1β from activated macrophages. researchgate.net

Furthermore, these compounds can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. nih.gov This is characterized by the increased expression of anti-inflammatory markers like Arginase 1 (Arg1) and CD206 (mannose receptor). nih.gov By suppressing pro-inflammatory mediators and encouraging a pro-resolving cellular environment, this compound and its analogs play a crucial role in dampening inflammatory responses. pnas.orgnih.gov

Table 3: Effect of 13-HDHEA on Cytokine Production in LPS-Stimulated RAW264.7 Macrophages

Cytokine Effect of 13-HDHEA Treatment
TNF-α Reduced Production
IL-1β Reduced Production
IL-1Ra Reduced Production
IL-6 No significant effect
Nitric Oxide (NO) No significant effect

Data represents the observed effects of 13-HDHEA in an in vitro experimental model. researchgate.net

Role in Pro-Resolution Processes

13-hydroxy-4Z,7Z,10Z,14E,16Z,19Z-docosahexaenoic acid (this compound) is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid renowned for its role in the resolution of inflammation. researchgate.netmdpi.com The resolution of inflammation is an active biological process crucial for restoring tissue homeostasis after injury or infection. ihmc.usnih.gov This process is orchestrated by a superfamily of specialized pro-resolving mediators (SPMs), which includes resolvins, protectins, and maresins. mdpi.comnih.gov These SPMs are biosynthesized from omega-3 fatty acids like DHA and actively "turn off" the inflammatory response. mdpi.comnih.gov

While this compound is a product of DHA oxidation, its classification as a formal SPM with a defined pro-resolving receptor and pathway is less established than that of mediators like resolvins and protectins. However, as an oxylipin generated during inflammatory processes, it is situated within the broader network of lipid mediators that govern the switch from a pro-inflammatory to a pro-resolution phase. Research on murine skin wound healing has shown that various monohydroxy lipids, including different HDoHE isomers, are generated by the enzyme 12/15-lipoxygenase (Alox15). pnas.org These oxylipins can act as ligands for transcription factors such as PPARγ, which mediates anti-inflammatory actions. pnas.org The generation of such DHA-derived metabolites is considered a key part of the beneficial actions of DHA in inflammatory settings. researchgate.netmdpi.com Therefore, this compound is recognized as a component of the complex lipid mediator milieu that contributes to the dampening of inflammation and the promotion of tissue repair. pnas.orgaging-us.com

Effects on Cellular Reactivity (e.g., astrocyte polarization)

Astrocytes, the most abundant glial cells in the central nervous system, can adopt different reactive phenotypes in response to stimuli, a process known as polarization. mdpi.com A key polarization axis involves the transition between a pro-inflammatory, neurotoxic 'A1' phenotype and a neuroprotective 'A2' phenotype. drexel.eduresearchgate.net The A1 phenotype is induced by factors released from activated microglia and is associated with the secretion of cytotoxic molecules that can harm neurons. drexel.edu

Research into the role of lipid mediators in astrocyte reactivity has revealed a potential connection to this compound. In a study using primary astrocyte-enriched cultures stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory state, the composition of secreted oxylipins was analyzed. nih.gov The study compared the lipid fractions from these cultures that were neurotoxic to those that were non-toxic. The results showed that the concentration of this compound was significantly decreased in the neurotoxic fractions. nih.gov This finding suggests that this compound may be part of a neuroprotective signal from astrocytes, and its downregulation is associated with the shift towards a harmful, pro-inflammatory astrocyte phenotype. nih.gov

The analysis identified several DHA derivatives as potential signals of neuroprotection from astrocytes. nih.gov The significant reduction of this compound, among other metabolites, in the toxic secretome of A1-like astrocytes points to its potential role in maintaining a less detrimental or even supportive astrocyte state. nih.gov

MetaboliteChange in Neurotoxic FractionPotential ImplicationSource
This compoundSignificantly DecreasedAssociated with a non-toxic/neuroprotective astrocyte signal nih.gov
4-HDoHESignificantly IncreasedAssociated with a toxic astrocyte signal nih.gov
8-HDoHESignificantly IncreasedAssociated with a toxic astrocyte signal nih.gov
Prostaglandin E2 (PGE2)Significantly DecreasedAssociated with a non-toxic/neuroprotective astrocyte signal nih.gov

Modulation of Oxidative Stress Markers

Rather than modulating other markers, this compound is itself considered a direct marker of oxidative stress. lipidmaps.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. Polyunsaturated fatty acids, such as DHA, are particularly susceptible to oxidation by ROS. nih.gov

This compound is formed through the non-enzymatic autoxidation of DHA. lipidmaps.org Its presence, therefore, indicates that DHA has undergone oxidative damage. This makes this compound a useful biomarker for assessing the extent of lipid peroxidation. lipidmaps.orgnih.gov This is particularly relevant in tissues with high concentrations of DHA, such as the brain and retina, where the detection of this compound can signify an ongoing state of oxidative stress. lipidmaps.org The formation of various hydroxy fatty acids, including this compound, serves as evidence of radical-mediated oxidation processes occurring in vivo. nih.govresearchgate.net

CompoundOriginSignificanceSource
This compoundAutoxidation product of Docosahexaenoic Acid (DHA)Potential marker of oxidative stress, particularly in the brain and retina. lipidmaps.org

Biological Roles of 13 Hdohe in in Vitro and Ex Vivo Models

Studies in Cultured Cell Lines

Macrophage Responses

Direct research specifically investigating the effects of 13-HDoHE on macrophage function is limited in the current scientific literature. However, studies on its positional isomers, such as 17-HDHA, provide insights into the potential roles of this class of molecules. For instance, 17-HDHA has been shown to enhance phagocytosis in murine RAW 264.7 macrophages while concurrently decreasing the expression of the pro-inflammatory cytokine TNF-α. nih.gov Metabolites derived from omega-3 polyunsaturated fatty acids, like HDoHEs, are generally implicated in modulating macrophage function and mitigating chronic inflammatory responses. nih.gov The parent compound, DHA, has been observed to suppress pro-inflammatory M1 macrophage polarization and promote the anti-inflammatory M2 phenotype in THP-1 cells. e-century.us

CompoundCell LineObserved EffectReference
17-HDHA (Isomer of this compound)Murine RAW 264.7 MacrophagesIncreased phagocytosis; Decreased TNF-α expression. nih.gov
DHA (Precursor)Human THP-1 MacrophagesSuppressed M1 polarization; Promoted M2 polarization. e-century.us

Astrocyte Function and Neuroinflammation Models

In the context of the central nervous system, astrocytes are crucial for maintaining homeostasis and modulating neuroinflammation. Research using primary astrocyte-enriched cultures from rats has identified this compound as a key component of neuroprotective signaling. nih.gov In a model where astrocytes were stimulated with lipopolysaccharide (LPS) to induce a neurotoxic phenotype, the lipid fractions they released were found to be harmful to primary neuronal cultures. nih.gov However, when the synthesis of certain oxylipins was inhibited, these lipid fractions became non-toxic. Analysis of these fractions revealed that the levels of this compound, along with 4-HDoHE and 17-HDoHE, were significantly different between the neurotoxic and the rendered non-toxic conditions, suggesting their role in neuroprotection. nih.gov

ModelKey FindingImplicationReference
Rat Primary Astrocyte-Enriched CulturesThis compound, 4-HDoHE, and 17-HDoHE were identified as potential neuroprotective signals.These DHA derivatives released by astrocytes may play a role in reducing neurotoxicity during inflammatory processes. nih.gov

Platelet Activity

The direct impact of this compound on platelet activity has not been extensively documented. However, its precursor, DHA, is known to influence hemostasis. In vitro studies have shown that DHA can inhibit platelet aggregation induced by various agonists. nih.govmdpi.com When human platelets are incubated with DHA, they produce other hydroxylated metabolites, primarily 14-HDHE and 11-HDHE, through the lipoxygenase pathway. mdpi.com While these findings highlight the conversion of DHA within platelets and its general anti-aggregatory effects, specific data on the action of this compound on platelet function remains to be elucidated.

Studies in Tissue Homogenates and Microsomal Preparations

Rat Liver Microsomes

Ex vivo studies using microsomal preparations from rat liver have demonstrated that this organ is capable of metabolizing DHA into various oxidized products. When [1-14C]Docosahexaenoic acid was incubated with rat liver microsomes in the presence of NADPH, a range of metabolites were formed. Among the minor metabolites identified was 13-hydroxy-4,7,10,14,16,19-docosahexaenoic acid (this compound). mdpi.com This conversion is believed to be mediated by cytochrome P-450 monooxygenases. mdpi.com

PreparationSubstrateKey Metabolites IdentifiedMetabolic Pathway ImplicationReference
Rat Liver Microsomes[1-14C]Docosahexaenoic AcidMajor: Dihydroxydocosapentaenoic acids, 22-HDHE, 21-HDHE. Minor: Included this compound.Cytochrome P-450 monooxygenase-dependent oxidation. mdpi.com

Rat Brain Homogenates/Microsomes

The presence and synthesis of HDoHEs have been confirmed in brain tissue. A study on the brains of rat pups prenatally exposed to alcohol detected the presence of pro-resolution lipid mediators, including the this compound isomers 4-HDoHE and 17-HDoHE. preprints.orgpreprints.org This finding indicates that the enzymatic machinery to produce these compounds exists within the brain. However, specific studies confirming the direct synthesis of this compound in rat brain homogenates or microsomal preparations were not found in the reviewed literature. Furthermore, a study investigating the tissue incorporation of a related but different compound, 13-HODE, found that it was not detected in the brain after administration, suggesting that the transit or stability of such lipid mediators in brain tissue can be variable. nih.govescholarship.org

Rat Intestinal Microsomes

In vitro studies utilizing rat intestinal microsomes have demonstrated the production of 13-hydroxy-4,7,10,13,16,19-docosahexaenoic acid (this compound). When docosahexaenoic acid (DHA) is incubated with these microsomes, this compound is formed as a product of DHA oxidation escholarship.orgnih.gov. This metabolic process highlights the role of the intestine in the biotransformation of dietary omega-3 fatty acids into bioactive lipid mediators. The enzymatic machinery present in rat intestinal microsomes is capable of introducing a hydroxyl group at the 13th carbon position of the DHA molecule, leading to the formation of this compound.

Studies in Animal Models (Non-Clinical)

Detection and Basal Levels in Rat Plasma and Brain Samples

While specific basal concentrations of this compound in the plasma and brain of healthy adult rats are not extensively documented in the available literature, studies on related lipid mediators provide some context. For instance, research on a deuterated analog of a similar compound, d4-13-hydroxyoctadecadienoic acid (d4-13-HODE), in rats showed it was detectable in plasma after administration but was not found in the brain nih.gov. In contrast, studies on rat pups have detected various other docosahexaenoic acid (DHA)-derived lipid mediators in the brain, suggesting that such compounds can be present in neural tissues under certain conditions elifesciences.org. The brain is known to have a high concentration of DHA, which could serve as a precursor for this compound nih.govnih.govmdpi.com. Further research is required to establish the precise baseline concentrations of this compound in the plasma and brain of adult rats under normal physiological conditions.

Metabolism in Aquatic Organisms (e.g., Fresh Water Hydra)

Investigations into the metabolism of polyunsaturated fatty acids in aquatic organisms have revealed the production of this compound in the freshwater hydra (Hydra vulgaris). It is understood that the freshwater hydra metabolizes docosahexaenoic acid (DHA) to form 13(R)-HDoHE escholarship.orgnih.gov. This conversion is thought to be carried out by an 11R-lipoxygenase-like enzyme. Specifically, this enzyme acts on cis double bonds located at the 10th carbon from the aliphatic end of C22 polyunsaturated fatty acids, which corresponds to the C-13 position in DHA, leading to the regiospecific peroxidation and subsequent formation of the hydroxylated product escholarship.org.

Modulation of Docosanoid Levels in Renal Systems

The following table summarizes the renal levels of various DHA-derived docosanoids in a rat model of metabolic syndrome, with and without omega-3 fatty acid supplementation, as reported in the study.

DocosanoidControl Group (ng/g tissue)TAK-085 (EPA+DHA) Group (ng/g tissue)EPA Group (ng/g tissue)
Nonesterified DHA15.4 ± 1.518.1 ± 1.816.5 ± 1.2
7-HDoHE0.29 ± 0.040.42 ± 0.050.33 ± 0.03
This compound0.15 ± 0.020.20 ± 0.020.17 ± 0.01
10-HDoHE0.14 ± 0.020.19 ± 0.020.16 ± 0.01
14-HDoHE0.25 ± 0.030.35 ± 0.040.28 ± 0.02
17-HDoHE0.58 ± 0.070.83 ± 0.090.67 ± 0.05
Protectin D10.10 ± 0.010.18 ± 0.020.12 ± 0.01
Resolvin D10.12 ± 0.010.21 ± 0.020.14 ± 0.01
Resolvin D20.08 ± 0.010.15 ± 0.02*0.10 ± 0.01
Data are presented as mean ± SE. * P < 0.05 vs. control group. nih.gov

Analytical Methodologies for Research and Lipidomic Profiling of 13 Hdohe

Sample Preparation and Extraction Techniqueslipidmaps.orgmdpi.com

The initial and most critical step in the analysis of 13-HDoHE from biological matrices—such as plasma, tissues, or cell cultures—is the effective extraction of the analyte while minimizing interferences from other sample components like proteins and phospholipids. diva-portal.org The choice of extraction technique depends on the sample type, the number of samples to be processed, and the specific research question. The two most common approaches are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). mdpi.com

Liquid-liquid extraction is a conventional method for separating lipids from aqueous samples based on their differential solubility in two immiscible liquid phases. creative-proteomics.com For lipidomic analyses, LLE protocols are designed to efficiently recover a broad range of lipid classes, from nonpolar lipids to more polar ones like this compound. nih.gov

Classic LLE methods, such as those developed by Folch and Bligh and Dyer, utilize a combination of chloroform (B151607) and methanol (B129727) to extract lipids from the sample. mdpi.comcreative-proteomics.com The sample is first homogenized in a chloroform/methanol mixture, after which water or a saline solution is added, inducing a phase separation. mdpi.com The lipids, including this compound, partition into the lower chloroform layer, while more polar molecules remain in the upper aqueous/methanol layer. mdpi.comcreative-proteomics.com

While LLE can offer high extraction efficiency, it has potential drawbacks. The method can be labor-intensive, difficult to automate for high-throughput applications, and may lead to the formation of emulsions that complicate phase separation. diva-portal.orgresearchgate.net Furthermore, LLE can co-extract a significant amount of other endogenous impurities, which might interfere with subsequent chromatographic analysis and cause ion suppression in mass spectrometry. lipidmaps.org Despite these challenges, LLE remains a valuable technique, particularly when high recovery of a broad lipid profile is desired from a limited number of samples. mdpi.com

Solid-phase extraction has become the preferred method for the targeted analysis of oxylipins, including this compound, especially in high-throughput clinical and research settings. lipidmaps.orgnih.gov SPE utilizes a solid sorbent packed into a cartridge or a 96-well plate to selectively adsorb the analyte from the liquid sample. escholarship.org Interferences are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. escholarship.orglipidmaps.org This technique offers several advantages over LLE, including improved sample cleanup, higher reproducibility, reduced solvent consumption, and ease of automation. mdpi.comlipidmaps.org

For the extraction of this compound and other eicosanoids, reversed-phase polymeric sorbents like Strata-X and Oasis HLB are commonly employed. diva-portal.orgmdpi.comescholarship.org These materials provide excellent retention for a wide range of lipid mediators. diva-portal.org A typical SPE workflow involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analytes. nih.govlipidmaps.org

A crucial aspect of quantitative analysis is the addition of deuterated internal standards to the sample prior to extraction. lipidmaps.org These standards, which are chemically identical to the analyte but have a higher mass, co-elute with the target compound and are used to correct for analyte loss during sample preparation and for variations in instrument response. lipidmaps.org

Table 1: Representative Solid-Phase Extraction (SPE) Protocol for this compound

StepProcedurePurpose
Sorbent Strata-X or similar polymeric reversed-phase material. lipidmaps.orgescholarship.orgRetains lipids and oxylipins from the aqueous sample.
Conditioning Wash the cartridge with 1-3 mL of methanol, followed by 1-3 mL of water. lipidmaps.orgescholarship.orgTo activate the sorbent and ensure proper interaction with the sample.
Sample Loading Apply the pre-treated sample (e.g., plasma diluted in 10% methanol) to the cartridge. escholarship.orgAdsorption of this compound and other lipids onto the sorbent.
Washing Wash the cartridge with 1-3 mL of a weak solvent, such as 5-10% methanol in water. lipidmaps.orgnih.govTo remove salts and highly polar, non-specific metabolites.
Elution Elute the retained analytes with 1-2 mL of methanol or another strong organic solvent. nih.govlipidmaps.orgTo recover the purified this compound and other oxylipins.
Post-Elution The eluate is typically dried under vacuum or nitrogen and reconstituted in the initial mobile phase for LC-MS analysis. lipidmaps.orglipidmaps.orgTo concentrate the sample and ensure compatibility with the analytical system.

Chromatographic Separation Techniques

Following extraction, chromatographic separation is necessary to resolve this compound from its isomers and other structurally similar lipids before detection. This separation is critical because many oxylipins share the same exact mass and can produce similar fragments in the mass spectrometer, making their differentiation without chromatography impossible. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone of lipid analysis. nih.gov For this compound, reversed-phase chromatography is the standard approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. escholarship.org Lipids are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column.

The mobile phase typically consists of a mixture of water, acetonitrile, and/or methanol, often with a small amount of an acid like acetic acid or formic acid added to improve peak shape and ionization efficiency in the mass spectrometer. lipidmaps.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate a wide range of oxylipins with varying polarities within a single analytical run. escholarship.orglipidmaps.org

Table 2: Example HPLC Gradient for Eicosanoid Separation

Time (minutes)Solvent A (%) (e.g., Water/Acetonitrile/Acetic Acid)Solvent B (%) (e.g., Acetonitrile/Isopropanol)
0.0 - 1.01000
1.0 - 11.0Linear gradient to 55Linear gradient to 45
11.0 - 18.0Linear gradient to 25Linear gradient to 75
18.0 - 18.5Linear gradient to 10Linear gradient to 90
18.5 - 21.0Hold at 10Hold at 90
21.0 - 25.0Return to 100Return to 0 (Re-equilibration)
This table is a generalized representation based on published methods. escholarship.orglipidmaps.org Actual gradients vary based on the specific column and instrumentation.

Ultra-High Performance Liquid Chromatography (UHPLC) has largely superseded traditional HPLC for lipidomic profiling. UHPLC systems use columns packed with smaller particles (typically <2 µm), which provides significantly higher resolution, greater peak capacity, and much faster analysis times compared to HPLC. lipidmaps.org A separation that might take 20-30 minutes on an HPLC system can often be completed in under 5 minutes using UHPLC, without sacrificing separation quality. lipidmaps.org This increase in throughput is particularly advantageous for large-scale lipidomic studies. The fundamental principles of separation remain the same as in HPLC, with reversed-phase chromatography being the most common mode for this compound analysis. lipidmaps.org

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is the definitive technique for the detection and quantification of this compound due to its exceptional sensitivity and selectivity. When coupled with LC or UHPLC, it allows for the precise measurement of low-abundance lipids in highly complex mixtures.

For oxylipins like this compound, which possess a carboxylic acid group, electrospray ionization (ESI) in the negative ion mode is typically used. nih.gov The carboxyl group is easily deprotonated during ionization, forming a prominent [M-H]⁻ ion, which serves as the precursor ion for MS/MS analysis. nih.gov

Tandem mass spectrometry (MS/MS), particularly on a triple quadrupole instrument, is the gold standard for quantification. In this setup, the precursor ion ([M-H]⁻) for this compound is selected in the first quadrupole, fragmented by collision-induced dissociation (CID) in the second quadrupole, and a specific, stable product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), is highly specific and significantly reduces chemical noise, enabling sensitive and accurate quantification even at very low concentrations. nih.gov

Table 3: Mass Spectrometry Parameters for this compound Detection

ParameterValueDescription
Ionization Mode Negative Electrospray Ionization (ESI-)Optimal for compounds with acidic protons, like the carboxylic acid in this compound. nih.gov
Precursor Ion (Q1) m/z 343.2The deprotonated molecular ion [M-H]⁻ of this compound. lipidmaps.orgnih.gov
Product Ion (Q3) m/z 221.1A characteristic fragment ion used for quantification in MRM mode. lipidmaps.orgnih.gov
Collision Energy (CE) -17 to -19 VThe energy applied to induce fragmentation of the precursor ion. lipidmaps.org
Declustering Potential (DP) -60 VVoltage used to prevent ion clustering and improve sensitivity. nih.gov
Values are representative and may vary between different mass spectrometer instruments and laboratories. lipidmaps.orgnih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation and quantification of this compound. In MS/MS, ions of a specific mass-to-charge ratio (m/z), corresponding to the molecule of interest, are selected and then fragmented. The resulting fragment ions provide a characteristic pattern, or "fingerprint," that can be used for definitive identification.

For HDoHEs, including this compound, the precursor ion typically corresponds to the deprotonated molecule [M-H]⁻ in negative ion mode. A study focusing on DHA hydroxides identified the precursor ion for HDoHEs at m/z 343. Collision-induced dissociation (CID) of this precursor ion generates a series of product ions that are diagnostic for the structure of the molecule. The fragmentation patterns can help to distinguish between different HDoHE isomers, although some isomers may produce very similar spectra. The analysis of these fragmentation patterns is crucial for the unambiguous identification of this compound in biological samples.

Selected Reaction Monitoring (SRM) for Targeted Analysis

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a targeted MS/MS technique that offers high sensitivity and selectivity for the quantification of specific molecules like this compound. In an SRM experiment, the mass spectrometer is set to monitor specific "transitions," which are pairs of precursor ion and product ion m/z values that are characteristic of the target analyte.

This targeted approach avoids the need to acquire full scan mass spectra, thereby increasing the signal-to-noise ratio and improving the limits of detection. For the analysis of HDoHE isomers, a specific SRM method can be developed by selecting unique and intense fragment ions for each isomer. This allows for the accurate quantification of individual isomers, even when they co-elute chromatographically. The development of a robust SRM method is a critical step for quantitative lipidomic studies involving this compound.

Full Scan Mode for Non-Targeted Screening

In contrast to the targeted approach of SRM, full scan mode acquires mass spectra over a wide m/z range, allowing for the detection of all ions within that range. This non-targeted screening approach is valuable for identifying a broad range of lipid mediators, including potentially unknown or unexpected compounds, in a single analysis.

A non-targeted LC-MS/MS strategy operating in full scan mode has been successfully applied to screen for over 100 lipid mediators from arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) in biological samples. In this approach, the identification of compounds like this compound is based on matching their retention times and fragmentation patterns with those of authentic standards or with established fragmentation rules. While generally less sensitive than SRM, full scan mode provides a more comprehensive profile of the lipidome and can be a powerful tool for discovery-based research.

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is widely used for the analysis of lipids, including this compound, by mass spectrometry. ESI allows for the transfer of ions from a liquid phase to the gas phase with minimal fragmentation, making it ideal for the analysis of intact lipid molecules.

For the analysis of HDoHEs, ESI is typically performed in the negative ion mode, which readily forms deprotonated molecules [M-H]⁻. This approach offers high sensitivity for the detection of these hydroxylated fatty acids. The efficiency of the ESI process can be influenced by various factors, including the composition of the solvent and the presence of other molecules in the sample, which can lead to matrix effects. Careful optimization of the ESI conditions is therefore essential for achieving reliable and reproducible results in the analysis of this compound.

Quantitative Analysis Approaches

The accurate quantification of this compound is essential for determining its biological significance. This typically involves the use of internal standards and the generation of calibration curves to relate the instrument response to the concentration of the analyte.

Detection Limits and Sensitivity

The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

For the analysis of HDoHE isomers using an LC-MS/MS-SRM assay, detection limits have been reported to be in the low picogram range (0.5–8.5 pg) on-column. In a broader non-targeted LC-MS/MS method, the LOD and LOQ for a range of lipid mediators, including HDoHEs, were found to be in the range of 0.01 to 1765 ng/mL and 0.03 to 5884 ng/mL, respectively. These values highlight the high sensitivity of modern mass spectrometry-based methods for the analysis of this compound.

Table 1: Detection and Quantitation Limits for HDoHEs

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Source
LC-MS/MS-SRM0.5–8.5 pgNot Specified
Non-Targeted LC-MS/MS0.01–1765 ng/mL0.03–5884 ng/mL

Linearity and Calibration Curve Determination

Linearity is a critical parameter in quantitative analysis, demonstrating that the instrument response is directly proportional to the concentration of the analyte over a specific range. This relationship is established by constructing a calibration curve, which is a plot of the instrument response versus the concentration of a series of standards with known concentrations.

For the quantitative analysis of lipid mediators, a linear dynamic range is typically observed over several orders of magnitude. For instance, a linear response was observed between 1 ng/mL and 1000 ng/mL for a range of 65 lipid mediators, with the coefficient of determination (R²) values being higher than 0.99 for most compounds. The establishment of a reliable calibration curve is a fundamental requirement for the accurate quantification of this compound in biological samples.

Assessment of Recovery and Matrix Effects

The accurate quantification of this compound in complex biological samples is contingent upon the thorough validation of the analytical method, with particular attention paid to recovery rates and matrix effects. researchgate.net These two parameters are critical for ensuring the reliability and reproducibility of results obtained from liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.gov

Recovery refers to the efficiency of the extraction process in isolating the analyte of interest, in this case, this compound, from the sample matrix. It is a measure of the proportion of the analyte that is successfully transferred from the original sample to the final extract that is injected into the analytical instrument. Incomplete recovery can lead to an underestimation of the true concentration of this compound in the sample.

Matrix effects are the alterations in the ionization efficiency of an analyte due to the presence of co-eluting, interfering substances from the sample matrix. nih.gov These effects can manifest as either ion suppression, where the signal of the analyte is reduced, or ion enhancement, where the signal is artificially increased. nih.gov Matrix effects are a significant concern in LC-MS/MS analysis as they can adversely affect the accuracy, precision, and sensitivity of the method. nih.gov

The assessment of recovery and matrix effects is typically performed using a series of experiments involving the analysis of "pre-spike" and "post-spike" samples, as well as "neat" solutions. biotage.com

Neat Solution: A solution of the analytical standard in a pure solvent, free from any matrix components.

Pre-Spike Sample: A blank matrix sample that has been spiked with a known amount of the analyte standard before the extraction process.

Post-Spike Sample: A blank matrix sample that has been subjected to the extraction process, with a known amount of the analyte standard added to the final extract after extraction.

By comparing the analytical response of these samples, the percentage of recovery and the extent of matrix effects can be calculated.

A study developing a non-targeted LC-MS/MS assay for over 100 lipid mediators, including hydroxylated derivatives of docosahexaenoic acid (DHA) like this compound, provides illustrative data on the assessment of these parameters. mdpi.com In this study, the methodology was validated for a group of 65 metabolites using standards, with solid-phase extraction (SPE) recoveries ranging from 29% to 134% and matrix effects from 10% to 580%. mdpi.com

The following interactive data table presents a selection of these findings, showcasing the variability in recovery and matrix effects for different lipid mediators in plasma and adipose tissue. This highlights the importance of matrix-specific validation for accurate quantification.

Data adapted from a study on the validation of an LC-MS/MS methodology for lipid mediators. mdpi.com The table demonstrates the typical range of recovery and matrix effects observed in biological matrices.

Synthesis and Characterization of Analytical Standards

The availability of high-purity analytical standards is a prerequisite for the accurate identification and quantification of this compound in biological samples. These standards are essential for method development, calibration, and quality control. The synthesis and rigorous characterization of these standards are therefore critical steps in the analytical workflow.

The chemical synthesis of this compound, as well as other hydroxydocosahexaenoic acids, can be a complex undertaking due to the presence of multiple double bonds with specific stereochemistry. nih.gov However, chemical synthesis offers the advantage of scalability compared to bioconversion methods. nih.gov A common strategy for the synthesis of such polyunsaturated fatty acids involves a convergent approach, where smaller, functionalized fragments are prepared and then coupled together. nih.gov Key reaction steps often include carbon-carbon bond-forming reactions to build the carbon skeleton and controlled hydrogenation reactions to establish the cis-double bonds. nih.gov

(±)this compound can also be produced through the autoxidation of docosahexaenoic acid (DHA) in vitro. caymanchem.com It is also generated from incubations of DHA with rat liver, brain, and intestinal microsomes. caymanchem.com

A crucial aspect of analytical standard synthesis is the preparation of stable isotope-labeled internal standards, such as deuterium-labeled this compound. nih.govnih.gov These deuterated standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer. umsl.edu The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry as it can effectively compensate for variations in extraction recovery and matrix effects, thereby improving the accuracy and precision of the measurement. escholarship.org The synthesis of these labeled compounds often involves introducing deuterium (B1214612) atoms at positions that are not susceptible to exchange during sample preparation or analysis. nih.gov

Once synthesized, the analytical standards must be thoroughly characterized to confirm their identity and purity. A combination of analytical techniques is typically employed for this purpose:

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity. High-resolution mass spectrometry can be used to determine the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the molecule, including the position of the hydroxyl group and the stereochemistry of the double bonds.

Ultraviolet (UV) Spectroscopy: Can be used to confirm the presence of conjugated double bond systems, which are characteristic of some HDoHE isomers. For instance, (±)13-HDHA exhibits a UV maximum at 236 nm. caymanchem.com

Chromatographic Purity: Techniques like high-performance liquid chromatography (HPLC) are used to assess the purity of the standard and to separate it from any isomers or byproducts.

The following table summarizes the key characteristics of the this compound analytical standard.

Data compiled from publicly available chemical databases and supplier information. caymanchem.comnih.gov

Future Research Directions and Emerging Perspectives

Elucidation of Novel 13-HDoHE Biosynthetic and Metabolic Pathways

Future research is crucial for a complete understanding of the biosynthesis and metabolic fate of this compound. While this compound can be generated from DHA via the cyclooxygenase-2 (COX-2) pathway, and potentially other metabolic pathways, the full spectrum of enzymes and non-enzymatic routes involved in its formation and degradation remains to be fully elucidated. ebi.ac.ukresearchgate.net Studies indicate that DHA can be oxidized enzymatically by cyclooxygenase and lipoxygenase, or non-enzymatically by reactive oxygen species (ROS), leading to various hydroperoxide and hydroxide (B78521) positional isomers, including this compound. researchgate.net

Further investigation is needed to identify novel enzymes, specific cellular compartments, and tissue-specific pathways that contribute to this compound production. For instance, some studies suggest that certain PPARβ ligands can influence the synthesis of this compound, hinting at complex regulatory mechanisms. mdpi.com Understanding these pathways will be critical for manipulating this compound levels for therapeutic purposes.

Comprehensive Characterization of Specific Receptor Interactions and Downstream Signaling

A significant area for future research involves the comprehensive characterization of the specific receptors that this compound interacts with and the subsequent downstream signaling cascades. While some lipid mediators, including certain hydroxylated fatty acids, are known to activate G protein-coupled receptors (GPCRs) or nuclear receptors like PPARγ, the precise receptors for this compound have not been fully established. nih.govebi.ac.uk

Future studies should aim to:

Identify direct binding partners: Employ advanced biochemical and biophysical techniques to pinpoint the specific protein receptors that this compound directly binds to.

Map signaling pathways: Detail the intracellular signaling events (e.g., calcium mobilization, MAPK activation, cAMP modulation) that are initiated upon this compound-receptor interaction.

Determine functional consequences: Link specific receptor activations and signaling pathways to the observed biological effects of this compound, such as its anti-inflammatory and pro-resolving actions.

Elucidating these interactions will provide insights into the molecular mechanisms underlying this compound's biological activities.

Advanced Analytical Methodologies for Enhanced Isomer Resolution and Quantification

The accurate quantification and resolution of this compound from its numerous structural isomers, particularly other hydroxylated DHA metabolites (e.g., 8-HDoHE, 10-HDoHE, 11-HDoHE, 14-HDoHE, 16-HDoHE, 17-HDoHE, 20-HDoHE), pose significant analytical challenges due to their similar physicochemical properties. metabolomicsworkbench.orgaai.org

Future research should focus on developing and refining advanced analytical methodologies, such as:

Chiral chromatography: To separate and quantify specific stereoisomers of this compound, as different stereoisomers can possess distinct biological activities.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS): To improve sensitivity, selectivity, and reduce matrix effects, allowing for precise quantification in complex biological samples. nih.gov

Ion mobility-mass spectrometry (IM-MS): For enhanced separation of isobaric and isomeric lipid species based on their collision cross-sections.

Improved sample preparation techniques: To minimize artefactual formation of hydroxy fatty acids and ensure the stability of endogenous this compound during analysis.

These advancements will enable more accurate and comprehensive lipidomic profiling of this compound in various biological contexts.

Interplay of this compound with Other Omega-3 and Omega-6 Lipid Mediators

The biological effects of this compound are likely influenced by its interactions and balance with a vast network of other lipid mediators derived from both omega-3 and omega-6 PUFAs. For instance, this compound, along with 17-HDoHE and 14-HDoHE, can serve as precursors for potent specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins. nih.gov

Future research should investigate:

Synergistic and antagonistic effects: How this compound interacts with other pro-resolving mediators (e.g., Resolvin D1, Maresin 1, Protectin D1). nih.govnih.govnih.govportlandpress.com

Competitive biosynthesis: How the production of this compound is influenced by the availability of other PUFA substrates and the activity of shared enzymes (e.g., COX, LOX, CYP450). researchgate.netebi.ac.uk

Cross-talk in signaling pathways: How this compound modulates or is modulated by signaling pathways activated by omega-6 derived pro-inflammatory mediators (e.g., prostaglandins (B1171923), leukotrienes). mdpi.comwikipedia.orgwikipedia.orgnih.govwikipedia.org

Table 1: Examples of Omega-3 and Omega-6 Lipid Mediators and their Interplay with this compound

Lipid Mediator ClassExamplesRelationship with this compound
Omega-3 SPMs Resolvins (e.g., RvD1, RvD2, RvD5) nih.govportlandpress.comThis compound can be a precursor or co-produced with these pro-resolving mediators.
Protectins (e.g., NPD1/PD1) nih.govportlandpress.comThis compound can be a precursor or co-produced with these pro-resolving mediators.
Maresins (e.g., MaR1, MaR2) nih.govportlandpress.comnih.govThis compound can be a precursor or co-produced with these pro-resolving mediators.
Omega-6 Pro-inflammatory Mediators Prostaglandins (e.g., PGE2, PGD2) wikipedia.orgciteab.comPotential antagonistic effects or shared metabolic pathways.
Leukotrienes (e.g., LTB4, LTC4) wikipedia.orgnih.govmetabolomicsworkbench.orgPotential antagonistic effects or competitive enzymatic pathways.

Genetic and Epigenetic Regulation of this compound Production and Action

The levels and biological actions of this compound are likely subject to genetic and epigenetic regulation. Genetic variations (e.g., single nucleotide polymorphisms or SNPs) in genes encoding enzymes involved in DHA metabolism (e.g., fatty acid desaturases, elongases, lipoxygenases, cyclooxygenases) could influence this compound synthesis. researchgate.net

Future research should explore:

Genetic polymorphisms: Identify specific genetic variants that correlate with altered this compound levels or responsiveness in populations.

Epigenetic mechanisms: Investigate the role of DNA methylation, histone modifications, and non-coding RNAs (e.g., microRNAs) in regulating the expression of enzymes and receptors relevant to this compound production and action. For instance, epigenetic modifications could influence the activity of COX-2, which is known to produce this compound. researchgate.net

Gene-environment interactions: How dietary factors (e.g., omega-3 intake) interact with genetic predispositions and epigenetic marks to influence this compound profiles.

Unraveling these regulatory layers will provide a deeper understanding of inter-individual variability in this compound levels and its impact on health.

Role of this compound in Specific Physiological Processes (e.g., resolution of inflammation, neuroinflammation, in specific organs or tissues in in vitro or animal models)

This compound has been implicated in anti-inflammatory and pro-resolution processes. nih.govebi.ac.uk Its role in specific physiological contexts, particularly in the resolution of inflammation and neuroinflammation, warrants further detailed investigation using robust in vitro and animal models.

Detailed Research Findings and Future Directions:

Resolution of Inflammation: this compound is considered a pro-resolution lipid mediator. Studies have shown that its levels can increase during the resolution phase of infection and inflammation. nih.govaai.org For example, in a mouse model of acute lung injury, this compound levels were observed to increase. aai.org Supplementation with DHA-rich oil has also been shown to increase this compound concentrations, alongside other omega-3 fatty acid metabolites, while reducing pro-inflammatory arachidonic acid (AA) metabolites. portlandpress.com Future research should focus on:

Mechanistic studies: Elucidating the precise cellular and molecular mechanisms by which this compound promotes the resolution of inflammation, including its effects on immune cell trafficking, phagocytosis of apoptotic cells (efferocytosis), and the cessation of pro-inflammatory signaling.

Disease models: Investigating its therapeutic potential in various inflammatory disease models (e.g., arthritis, inflammatory bowel disease, cardiovascular disease) to determine optimal timing and duration of intervention.

Neuroinflammation: this compound has shown relevance in neuroinflammation. For instance, a study on primary astrocytes indicated that PPARβ ligands can influence oxylipin synthesis, with some ligands increasing the synthesis of this compound and other DHA derivatives considered important for inflammation resolution. mdpi.com Another study on primary hypertrophic osteoarthropathy (PHOAR2) patients suggested potential roles for LOX and CYP450 pathways in altering bone microstructure, with this compound being among the n-3 PUFAs affected. oup.com Future research should:

Brain-specific mechanisms: Investigate how this compound crosses the blood-brain barrier and its specific actions on microglia, astrocytes, and neurons in the context of neuroinflammatory disorders (e.g., Alzheimer's disease, Parkinson's disease, stroke).

Therapeutic targets: Evaluate this compound or its stable analogs as potential therapeutic agents for mitigating neuroinflammation and promoting neuroprotection in animal models of neurological diseases.

Specific Organs or Tissues: Beyond systemic inflammation and neuroinflammation, the role of this compound in other specific organs and tissues needs further exploration. For example, its presence and potential functions have been noted in mouse skin and plasma following cupping treatment, where anti-inflammatory lipids like 14S-HDoHE were increased. karger.com

Table 2: Observed Roles of this compound in Physiological Processes (In Vitro/Animal Models)

Physiological ProcessModel SystemKey Findings Related to this compoundCitation
Resolution of InflammationMouse model of acute lung injuryIncreased levels during resolution phase. aai.org
DHA-rich oil supplementation (in vivo)Increased concentrations of this compound and other ω-3 metabolites; reduction in pro-inflammatory AA-metabolites. portlandpress.com
NeuroinflammationPrimary astrocytes (in vitro)Synthesis influenced by PPARβ ligands, linked to inflammation resolution. mdpi.com
Bone MicrostructurePHOAR2 patients (clinical, metabolomics)Alterations in this compound levels linked to LOX and CYP450 pathways. oup.com
Skin InflammationNude mouse model (cupping treatment)Anti-inflammatory lipids, including 14S-HDoHE (isomer), increased in skin/plasma. karger.com

Development of Systems Biology Models for this compound Metabolism and Function

The intricate network of lipid mediator synthesis, metabolism, and action necessitates a systems biology approach to fully understand the role of this compound.

Future research should focus on:

Computational modeling: Developing sophisticated computational models that integrate data from genomics, transcriptomics, proteomics, and lipidomics to simulate this compound metabolic fluxes, enzyme kinetics, and receptor interactions.

Network analysis: Constructing and analyzing biological networks to identify key regulatory nodes and feedback loops involving this compound and other lipid mediators.

Predictive simulations: Using these models to predict the effects of genetic variations, dietary interventions, or pharmacological agents on this compound levels and its downstream physiological outcomes.

Such models will provide a holistic understanding of this compound's role within the broader lipidome and its impact on complex biological processes.

Q & A

Q. How is 13-HDoHE identified and quantified in biological samples?

  • Methodology : this compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for oxylipins. Sample preparation involves lipid extraction via solid-phase extraction (SPE) with C18 columns, followed by derivatization to enhance ionization efficiency. Quantification requires stable isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects .
  • Key considerations : Optimize chromatographic separation to resolve structural isomers like 4-HDoHE and 17-HDoHE, which share similar fragmentation patterns but differ in biological activity .

Q. What is the biological significance of this compound in neuroinflammatory pathways?

  • Methodology : In vitro models (e.g., primary astrocyte cultures) are treated with this compound to assess its modulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA or multiplex assays. Transcriptomic profiling (RNA-seq) can identify downstream targets, such as NF-κB or PPARγ pathways. Cross-validation with knockout models (e.g., COX-2−/− mice) clarifies enzyme-specific roles in this compound biosynthesis .

Q. What are the challenges in standardizing this compound measurements across laboratories?

  • Methodology : Inter-lab variability arises from differences in extraction protocols and instrument calibration. Harmonization efforts include adopting reference materials (e.g., NIST SRM 1950 plasma) and participating in ring trials. Statistical tools like coefficient of variation (CV%) and Bland-Altman plots assess reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s neuroprotective vs. neurotoxic effects be resolved?

  • Methodology : Contradictions may stem from concentration-dependent effects or model specificity. Dose-response studies in mixed neuronal-glial cultures can delineate thresholds for toxicity. Meta-analyses of published data (e.g., VIP scores from PLS-DA models) should account for covariates like sample age, storage conditions, and species differences .
  • Example : A VIP score >1.6 for this compound in astrocyte cultures suggests its prominence in neurotoxicity, but in vivo models may show compensatory mechanisms via alternative lipid mediators .

Q. What experimental designs are optimal for studying this compound in dynamic biological systems?

  • Methodology : Longitudinal studies with timed sampling (e.g., pre/post-inflammatory stimulus) capture temporal changes in this compound levels. Factorial designs (e.g., 2x2 ANOVA) test interactions between this compound and dietary interventions (e.g., omega-3 supplementation). Power analysis ensures adequate sample size to detect effect sizes ≥0.8 .

Q. How do analytical techniques differentiate this compound from its stereoisomers and degradation products?

  • Methodology : Chiral chromatography (e.g., chiral LC columns) separates enantiomers, while high-resolution MS (HRMS) distinguishes isobaric species via exact mass. Accelerated stability testing (e.g., 40°C/75% humidity) identifies degradation products, with fragmentation patterns validated using synthetic standards .

Q. What statistical approaches are recommended for analyzing this compound’s role in multi-omics datasets?

  • Methodology : Integrate lipidomics data with transcriptomics/proteomics using weighted gene co-expression network analysis (WGCNA) or pathway enrichment tools (e.g., MetaboAnalyst). VIP scores from orthogonal partial least squares-discriminant analysis (OPLS-DA) prioritize this compound in biomarker discovery .

Data Presentation and Reproducibility

Q. What are best practices for reporting this compound data in publications?

  • Methodology : Raw data (e.g., chromatograms, peak areas) should be archived in repositories like MetaboLights. Processed data must include CV% for technical replicates and detection limits. Tables should highlight VIP scores, p-values (adjusted for multiple comparisons), and effect sizes .

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodology : Detailed protocols for lipid extraction, instrument parameters (e.g., collision energy), and quality control (QC) samples must be included. Collaborative reproducibility studies using shared biorepositories (e.g., Alzheimer’s Disease Neuroimaging Initiative) validate findings across cohorts .

Controversies and Future Directions

What unresolved questions exist about this compound’s role in chronic vs. acute inflammation?

  • Methodology : Comparative studies using acute (LPS-induced) vs. chronic (Aβ plaque) inflammation models in transgenic animals can clarify context-dependent effects. Single-cell RNA-seq of microglia/astrocytes identifies cell-type-specific responses to this compound .

Q. How can computational models predict this compound’s interactions with lipid membranes?

  • Methodology : Molecular dynamics simulations (e.g., GROMACS) model this compound’s incorporation into lipid bilayers. Free energy calculations (e.g., PMF) quantify binding affinities to receptors like GPR32, validated via surface plasmon resonance (SPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.